molecular formula C11H15Br B13612521 2-(2-Bromopropyl)-1,4-dimethylbenzene

2-(2-Bromopropyl)-1,4-dimethylbenzene

Cat. No.: B13612521
M. Wt: 227.14 g/mol
InChI Key: WMBKJMOKZZHRMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromopropyl)-1,4-dimethylbenzene is an organic compound with the molecular formula C11H15Br It is a derivative of benzene, where the benzene ring is substituted with a 2-bromopropyl group and two methyl groups at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromopropyl)-1,4-dimethylbenzene typically involves the bromination of 1,4-dimethylbenzene (p-xylene) followed by the alkylation of the resulting brominated intermediate. One common method is as follows:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with efficient mixing and temperature control to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromopropyl)-1,4-dimethylbenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), potassium hydroxide (KOH), or amines in polar solvents.

    Elimination Reactions: Strong bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in ethanol.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, amines, or thiols.

    Elimination Reactions: Alkenes are the major products.

    Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

2-(2-Bromopropyl)-1,4-dimethylbenzene has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: The compound can be used to synthesize potential drug candidates or pharmacologically active compounds.

    Material Science: It can be used in the preparation of polymers and other materials with specific properties.

    Chemical Reactions Studies: It serves as a model compound to study various chemical reactions and mechanisms.

Mechanism of Action

The mechanism of action of 2-(2-Bromopropyl)-1,4-dimethylbenzene in chemical reactions typically involves the formation of a carbocation intermediate. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In elimination reactions, the base abstracts a proton from the carbon adjacent to the bromine, leading to the formation of a double bond and the release of a bromide ion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Bromopropyl)-1,4-dimethylbenzene is unique due to the presence of both the benzene ring and the 2-bromopropyl group, which allows it to participate in a variety of chemical reactions. Its structure provides a balance between reactivity and stability, making it a valuable intermediate in organic synthesis and research.

Properties

Molecular Formula

C11H15Br

Molecular Weight

227.14 g/mol

IUPAC Name

2-(2-bromopropyl)-1,4-dimethylbenzene

InChI

InChI=1S/C11H15Br/c1-8-4-5-9(2)11(6-8)7-10(3)12/h4-6,10H,7H2,1-3H3

InChI Key

WMBKJMOKZZHRMA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CC(C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.